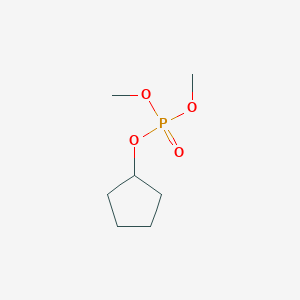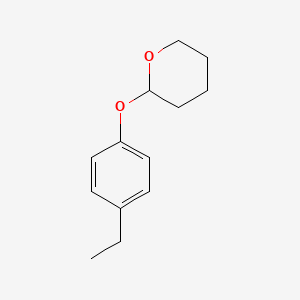
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound features a tetrahydropyran ring substituted with a 4-ethylphenoxy group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- typically involves the reaction of tetrahydropyran with 4-ethylphenol under specific conditions. One common method is the etherification reaction, where tetrahydropyran is reacted with 4-ethylphenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high efficiency and purity. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the phenoxy group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of the phenoxy group.
Tetrahydro-2H-pyran-2-yl ethers: Commonly used as protecting groups in organic synthesis
Uniqueness
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties
Propiedades
| 140226-52-4 | |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(4-ethylphenoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3 |
Clave InChI |
FVCNCUAGNOENEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
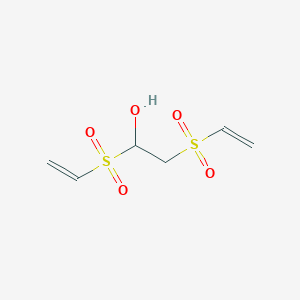
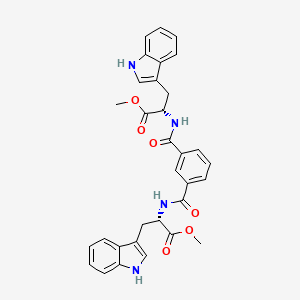
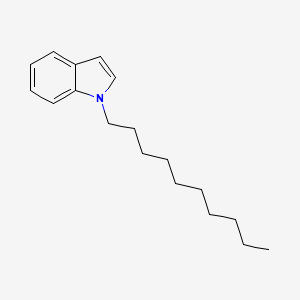
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
